

# ML-193 solubility in DMSO and other solvents.

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## Compound of Interest

Compound Name: ML-193

Cat. No.: B1676639

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## Application Notes and Protocols for ML-193

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ML-193** is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) of 221 nM.<sup>[1]</sup> This compound exhibits significant selectivity for GPR55 over other receptors such as GPR35, CB1, and CB2, making it a valuable tool for investigating the physiological and pathophysiological roles of GPR55.<sup>[2]</sup> **ML-193** has been shown to inhibit extracellular signal-regulated kinase (ERK) signaling in vitro, a key pathway downstream of GPR55 activation.<sup>[2]</sup> These application notes provide detailed information on the solubility of **ML-193**, protocols for its use in in vitro assays, and an overview of the GPR55 signaling pathway.

### Data Presentation: Solubility of ML-193

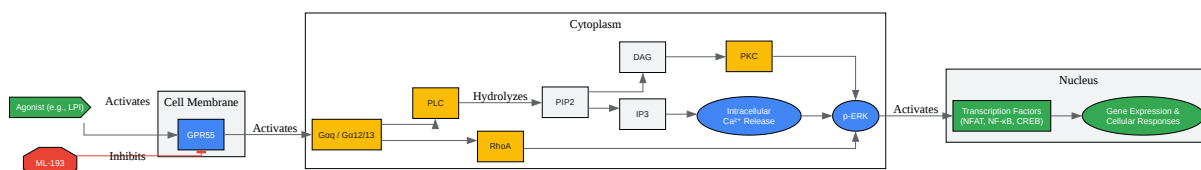
Proper dissolution of **ML-193** is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of **ML-193** in various common laboratory solvents. It is always recommended to perform a small-scale solubility test before preparing larger stock solutions.

Solvent	Concentration	Observations	Source
Dimethyl Sulfoxide (DMSO)	Up to 100 mM	Soluble	R&D Systems[2]
Dimethyl Sulfoxide (DMSO)	2 mg/mL	-	ChemicalBook[3]
Dimethylformamide (DMF)	3 mg/mL	-	ChemicalBook
Ethanol	≤0.1 mg/mL	Sparingly soluble	ChemicalBook
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL (4.74 mM)	Clear solution, may require sonication	MedChemExpress
10% DMSO, 90% Corn Oil	2.5 mg/mL (4.74 mM)	Clear solution, may require sonication	MedChemExpress

Note: For aqueous-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in the aqueous buffer. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

## Signaling Pathway

**ML-193** acts as an antagonist at the GPR55 receptor. Upon activation by an agonist, such as lysophosphatidylinositol (LPI), GPR55 couples to G proteins, primarily Gαq and Gα12/13. This initiates a downstream signaling cascade involving the activation of RhoA and phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), which in turn can modulate the activity of various transcription factors, including NFAT, NF-κB, and CREB, leading to changes in gene expression and cellular responses. By blocking the initial agonist binding to GPR55, **ML-193** effectively inhibits this entire signaling cascade.



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GPR55 signaling pathway and the inhibitory action of **ML-193**.

## Experimental Protocols

### Preparation of ML-193 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **ML-193** in DMSO.

Materials:

- **ML-193** (M.Wt: 527.59 g/mol )
- Dimethyl Sulfoxide (DMSO), anhydrous
- Microcentrifuge tubes
- Vortex mixer

Procedure:

- Weigh out a precise amount of **ML-193** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg of **ML-193**.
- Add the appropriate volume of anhydrous DMSO to the tube containing the **ML-193** powder.

- Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication may be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

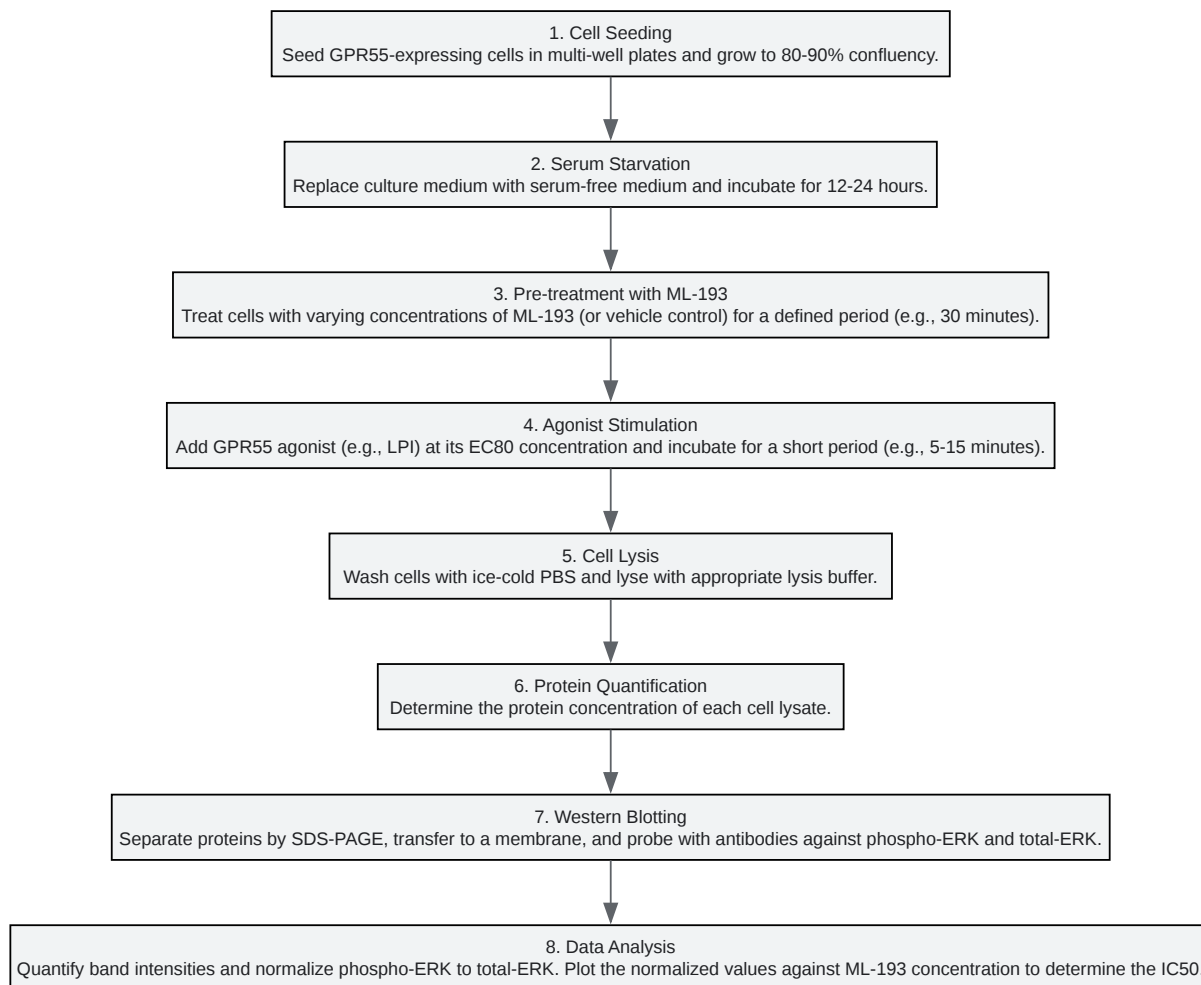
## In Vitro ERK1/2 Phosphorylation Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of **ML-193** on GPR55-mediated ERK1/2 phosphorylation in a cell-based assay.

Materials:

- HEK293 or U2OS cells stably expressing human GPR55
- Cell culture medium (e.g., DMEM or MEM) supplemented with 10% Fetal Bovine Serum (FBS)
- Serum-free cell culture medium
- **ML-193** stock solution (10 mM in DMSO)
- GPR55 agonist, e.g., Lysophosphatidylinositol (LPI)
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer
- Protein assay kit (e.g., BCA)
- Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment and reagents

## Experimental Workflow:

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Workflow for an in vitro ERK1/2 phosphorylation inhibition assay.

#### Detailed Procedure:

- Cell Culture and Seeding:
  - Culture GPR55-expressing cells in appropriate complete medium.
  - Seed the cells into 6-well or 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.
- Serum Starvation:
  - Once the cells reach the desired confluency, aspirate the complete medium and wash the cells once with PBS.
  - Add serum-free medium to each well and incubate for 12-24 hours to reduce basal levels of ERK phosphorylation.
- Compound Treatment:
  - Prepare serial dilutions of **ML-193** in serum-free medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
  - Aspirate the serum-free medium from the cells and add the medium containing the desired concentrations of **ML-193** or a vehicle control (medium with the same final concentration of DMSO).
  - Incubate the cells at 37°C for 30 minutes.
- Agonist Stimulation:
  - Prepare a solution of the GPR55 agonist (e.g., LPI) in serum-free medium at a concentration that is 2x the final desired concentration (typically the EC<sub>80</sub> for ERK phosphorylation).
  - Add an equal volume of the 2x agonist solution to each well and incubate at 37°C for 5-15 minutes. The optimal stimulation time should be determined empirically.

- Cell Lysis and Protein Quantification:
  - Aspirate the medium and wash the cells twice with ice-cold PBS.
  - Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant to a new tube and determine the protein concentration using a suitable protein assay.
- Western Blotting and Analysis:
  - Normalize the protein concentration of all samples with lysis buffer.
  - Perform SDS-PAGE and Western blotting according to standard procedures.
  - Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  - Develop the blot using a chemiluminescent substrate and capture the image.
  - Quantify the band intensities for phospho-ERK and total-ERK.
  - Normalize the phospho-ERK signal to the total-ERK signal for each sample.
  - Plot the normalized phospho-ERK levels against the concentration of **ML-193** and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.

## Conclusion

**ML-193** is a valuable pharmacological tool for studying the function of the GPR55 receptor. Its well-defined solubility in DMSO allows for the straightforward preparation of stock solutions for use in a variety of in vitro and in vivo applications. The provided protocols offer a starting point for researchers to investigate the inhibitory effects of **ML-193** on GPR55 signaling pathways, such as the ERK/MAPK cascade. Careful adherence to these guidelines will facilitate the generation of reliable and reproducible data in the pursuit of understanding the roles of GPR55 in health and disease.

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